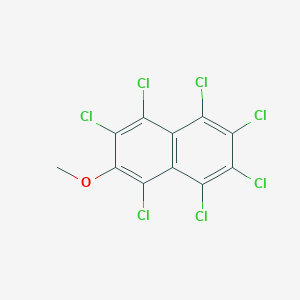
1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene typically involves the use of fluorinated reagents and catalysts. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism by which 1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it a potent inhibitor or activator of specific enzymes and receptors. The exact mechanism of action depends on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only two fluorine atoms on the benzene ring.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group attached to an acetophenone structure.
1,3-Difluorobenzene: Another difluorinated benzene derivative with fluorine atoms in different positions.
Uniqueness
1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene is unique due to the combination of multiple fluorine atoms and the specific arrangement of these atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
93524-65-3 |
|---|---|
Fórmula molecular |
C14H9F5 |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
1,4-difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H9F5/c15-10-6-7-12(16)11(8-10)13(14(17,18)19)9-4-2-1-3-5-9/h1-8,13H |
Clave InChI |
HSULKOFPKKJNGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
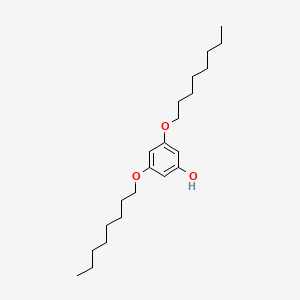
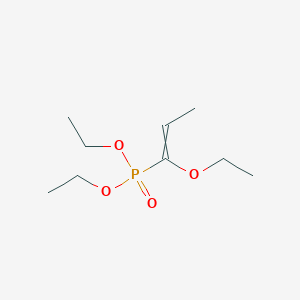
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
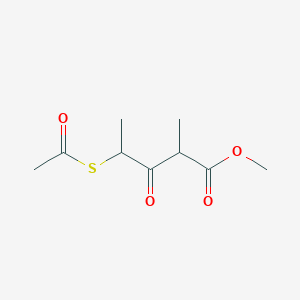
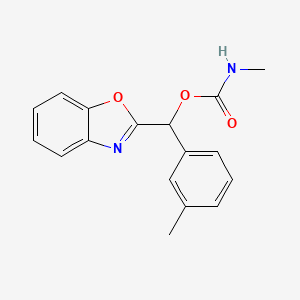


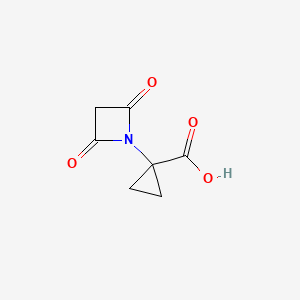

![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)

